4-methyl-6-nitroquinolin-2-amine
Description
Properties
CAS No. |
855640-03-8 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Nucleophilic Aromatic Substitution Snar for Amination :the Final Step, the Conversion of 2 Chloro 4 Methyl 6 Nitroquinoline to the Target Amine, is a Nucleophilic Aromatic Substitution Snar Reaction. the Mechanism Involves Two Main Steps:
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C2-position, which bears the leaving group (chloride). This attack is facilitated by the strong electron-withdrawing effect of both the ring nitrogen and the nitro group, which delocalize the negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the quinoline (B57606) ring is restored by the expulsion of the chloride leaving group. This step is typically the rate-determining step.
Doebner Miller Reaction Mechanism:the Synthesis of the Quinoline Core Itself, Such As in the Case of 2 Methyl 6 Nitroquinoline from 4 Nitroaniline, Often Follows the Doebner Miller Reaction Pathway. the Accepted Mechanism Involves:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals of 4-methyl-6-nitroquinolin-2-amine.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignments
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling constants dictated by the electronic effects of the nitro and amino groups, as well as the methyl substituent. The methyl protons would likely resonate as a singlet in the upfield region, around δ 2.5 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the proton data, providing a signal for each unique carbon atom. The carbons of the quinoline core would resonate in the aromatic region (δ 100-160 ppm), with the carbon atoms directly attached to the nitro and amino groups showing characteristic shifts. The methyl carbon would appear at the higher field end of the spectrum.
A detailed analysis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, showed aromatic proton signals at δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), and 7.48 (d, J = 2.4 Hz, 1H), with the methyl group at δ 2.64. atlantis-press.com While not identical, these values provide a reference for the expected chemical shift regions for the protons in this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-NH₂ | broad s | ~155-160 |
| 3-H | s | ~90-95 |
| 4-CH₃ | s, ~2.5 | ~20-25 |
| C-4 | - | ~145-150 |
| 5-H | d | ~120-125 |
| C-6 | - | ~140-145 |
| 7-H | d | ~125-130 |
| 8-H | d | ~115-120 |
| C-4a | - | ~148-152 |
| C-8a | - | ~120-125 |
| 6-NO₂ | - | - |
Note: The table presents predicted values based on known spectroscopic data of similar structures. Actual experimental data is required for definitive assignments.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To confirm the connectivity of the atoms, a series of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity between adjacent protons in the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the methyl group at C-4 and the nitro group at C-6 by observing correlations from the methyl protons to C-3, C-4, and C-4a, and from the aromatic protons to the surrounding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the methyl protons and the proton at C-5, for instance.
The synthesis of a series of related alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines has been reported, with characterization by multinuclear NMR spectroscopy, indicating that such detailed analyses are feasible for this class of compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be expected to yield a molecular ion peak that corresponds to its exact mass, confirming the elemental composition of C₁₀H₉N₃O₂.
Fragmentation Pathway Analysis
In addition to providing the molecular formula, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. For an amine-containing compound, a common fragmentation is the alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.org Aromatic compounds often show strong molecular ion peaks due to their stability. The fragmentation of this compound would likely involve the loss of small neutral molecules such as NO₂, CO, and HCN, as well as radicals.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion/Loss |
| 203 | [M]⁺ |
| 186 | [M - NH]⁺ |
| 157 | [M - NO₂]⁺ |
| 129 | [M - NO₂ - CO]⁺ |
Note: This table represents hypothetical fragmentation pathways. Experimental HRMS data is necessary to confirm the actual fragmentation pattern.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. The FTIR spectrum of this compound would provide clear evidence for the presence of its key functional moieties.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300-3500 | Symmetric & Asymmetric Stretch |
| C-H (aromatic) | 3000-3100 | Stretch |
| C-H (methyl) | 2850-2960 | Stretch |
| C=C, C=N (aromatic) | 1500-1600 | Stretch |
| NO₂ (nitro) | 1500-1550 and 1300-1370 | Asymmetric & Symmetric Stretch |
| C-N (amine) | 1250-1350 | Stretch |
The IR spectrum of a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, showed characteristic absorption bands for the amine group at 3394 cm⁻¹ and the nitro group at 1512 and 1342 cm⁻¹. researchgate.net These values are in line with the expected regions for the functional groups in this compound.
Raman Spectroscopy for Complementary Vibrational Analysis
No published studies containing the Raman spectrum of this compound could be identified. This technique, which provides information on molecular vibrations, would be a valuable tool for complementing infrared spectroscopy data and offering insights into the molecule's structural framework, particularly the vibrations of the quinoline ring system and the nitro and amine functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Detailed studies on the electronic transitions of this compound are not available in the public domain.
Specific data on the absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) for this compound have not been reported. This information is crucial for understanding the electronic structure and the nature of the π-electron system within the molecule.
There are no documented solvatochromism studies for this compound. Such investigations, which examine the shift in UV-Vis absorption bands in solvents of varying polarity, are essential for probing the change in dipole moment upon electronic excitation and understanding the nature of the molecule's ground and excited states.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
A definitive single-crystal X-ray diffraction analysis for this compound has not been published. While the crystal structures for its N-ethyl and N-cyclohexyl derivatives have been determined, this data is not directly transferable to the primary amine. researchgate.net Without a crystallographic information file (CIF) or published structural report, a detailed discussion of its solid-state conformation, bond parameters, and intermolecular interactions is not possible.
Precise data on bond lengths, bond angles, and torsion angles for this compound are absent from the scientific literature. This information, obtainable only through techniques like single-crystal X-ray diffraction, is fundamental to defining the molecule's exact three-dimensional geometry.
An analysis of the crystal packing and the identification of supramolecular synthons, which describe the predictable patterns of intermolecular interactions, cannot be performed without experimental crystallographic data. Understanding these features is key to comprehending the solid-state properties of the material.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific experimental data on the intermolecular interactions of this compound. To date, no published single-crystal X-ray diffraction studies for this compound appear to be available in the public domain. Such studies are essential for the precise determination and detailed description of hydrogen bonding and π-π stacking interactions within the crystal lattice.
While the molecular structure of this compound (C₁₀H₉N₃O₂) suggests the potential for such interactions, any discussion would be purely hypothetical without experimental data. The presence of an amino group (-NH₂) provides hydrogen bond donors, while the quinoline ring system and the nitro group (-NO₂) offer potential hydrogen bond acceptors. Furthermore, the aromatic quinoline core is conducive to π-π stacking interactions.
For illustrative purposes, related structures have been studied. For instance, the crystal structure of 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine reveals that molecules are linked into chains by N—H⋯N hydrogen bonds. researchgate.net However, due to the differences in substituents (chloro vs. nitro group and the presence of an N-phenyl group), direct extrapolation of these findings to this compound would be inappropriate and scientifically unsound.
Detailed research findings and data tables for hydrogen bond distances and angles, as well as parameters for π-π stacking, are therefore not available for this compound. Further experimental work, specifically the growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the supramolecular architecture of this compound.
Theoretical and Computational Chemistry of 4 Methyl 6 Nitroquinolin 2 Amine
Electronic Structure Calculations
Electronic structure calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These methods are used to determine the optimized geometry, electronic distribution, and orbital energies.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy (energy minimization). This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.
For 4-methyl-6-nitroquinolin-2-amine, this calculation would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. However, specific optimized coordinates and energy values for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.
A computational study would yield the energies of the HOMO and LUMO for this compound and visualize their spatial distribution across the molecule. This analysis would indicate which parts of the molecule are most involved in electronic transitions and reactions. Specific values for the HOMO-LUMO gap and visualizations of the orbitals for this compound have not been reported in published studies.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would highlight the electron-rich areas around the nitro group's oxygen atoms and the amino group, and potentially electron-deficient regions on the quinoline (B57606) ring system. This would be invaluable for predicting how the molecule interacts with other reagents. A specific, calculated MEP map for this compound is not available in the scientific literature.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure and assign spectral features.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values serve as a powerful tool for assigning peaks in an experimental spectrum.
A computational analysis of this compound would produce a table of predicted chemical shifts for each unique hydrogen and carbon atom. This data is currently unavailable in published research.
Theoretical Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT, and the resulting harmonic frequencies are often scaled to better match experimental, anharmonic data. This analysis helps in assigning specific vibrational modes (e.g., stretching, bending) to the observed spectral bands.
While this is a standard computational procedure, a calculated vibrational spectrum, including predicted frequencies and their corresponding assignments for this compound, has not been found in the reviewed literature.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate a molecule's UV-Visible spectrum, providing valuable information about its electronic transitions.
For this compound, TD-DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The analysis of the principal electronic transitions reveals the nature of the excited states. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) on the quinoline framework suggests the likelihood of significant intramolecular charge transfer (ICT) transitions.
The primary electronic transitions expected for this molecule would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized primarily on the amino group and the quinoline ring, while the LUMO is expected to be concentrated on the nitro group and the heterocyclic ring. Consequently, the HOMO→LUMO transition would represent a significant π→π* charge transfer from the electron-rich portion to the electron-deficient portion of the molecule.
Table 1: Calculated Electronic Transitions for this compound using TD-DFT
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
|---|---|---|---|---|
| 3.10 | 400 | 0.45 | HOMO -> LUMO (95%) | π -> π* (ICT) |
| 3.87 | 320 | 0.21 | HOMO-1 -> LUMO (88%) | π -> π* |
| 4.25 | 292 | 0.15 | HOMO -> LUMO+1 (75%) | π -> π* |
Note: The data in this table is illustrative and based on typical results for similar aromatic nitro-amino compounds.
Reaction Mechanism Modeling
Computational modeling provides a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of energetic pathways. For the synthesis of this compound, a plausible route involves the Doebner-von Miller reaction or a similar cyclization process.
Transition State Characterization for Synthetic Steps
A critical step in the synthesis of the quinoline ring is the acid-catalyzed cyclization followed by dehydration. Using DFT, the transition state (TS) for this intramolecular cyclization can be located and characterized. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes.
For the cyclization step, the transition state would feature a partially formed C-C bond between the aromatic ring and the side chain, along with elongation of the relevant C-H and C=C bonds. A key validation of a true transition state structure is the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate towards the product.
Energetic Profiles of Key Reactions
Table 2: Illustrative Energetic Profile for the Cyclization Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactant (Precursor) | 0.0 |
| TS1 | Transition State for Cyclization | +25.5 |
| I1 | Cyclized Intermediate | -5.2 |
| TS2 | Transition State for Dehydration | +18.9 |
Note: This data is hypothetical and serves to illustrate a typical energetic profile for such a reaction.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.govresearchgate.net For this compound, MD simulations can explore the rotational freedom of the amino (-NH2) and nitro (-NO2) substituent groups.
These simulations, performed under a specific force field and in a simulated solvent environment, can reveal the most populated (lowest energy) conformations. The analysis of the dihedral angles involving the substituents and the quinoline ring over the simulation trajectory helps to identify stable rotamers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. The simulation can demonstrate that while the quinoline core is rigid, the exocyclic groups exhibit considerable flexibility, which could be key to its chemical behavior.
Quantum Chemical Descriptors for Reactivity and Interaction Studies
Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity and electronic properties. rasayanjournal.co.inresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict reaction sites and the nature of molecular interactions.
HOMO and LUMO Energies : These orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
Energy Gap (ΔE) : The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Global Hardness (η) and Softness (S) : Hardness (η ≈ ΔE/2) measures resistance to change in electron distribution. Soft molecules (with low hardness) are more reactive.
Electronegativity (χ) : This descriptor (χ ≈ -(EHOMO + ELUMO)/2) measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : This index (ω = χ²/2η) quantifies the electrophilic nature of a molecule.
Table 3: Calculated Quantum Chemical Descriptors
| Parameter | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.85 eV |
| Energy Gap (ΔE) | 3.40 eV |
| Global Hardness (η) | 1.70 |
| Global Softness (S) | 0.59 |
| Electronegativity (χ) | 4.55 |
Note: These values are representative for a molecule with the given functional groups and are for illustrative purposes.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the amino group's hydrogen atoms, highlighting regions for potential nucleophilic interaction.
Reactions Involving the 2-Amine Functional Group
The 2-amino group in this compound is a primary aromatic amine, and as such, it undergoes a range of characteristic reactions. Its nucleophilicity allows for the formation of new bonds at the nitrogen atom, enabling the synthesis of a diverse array of derivatives.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nitrogen of the 2-amino group readily reacts with acylating, alkylating, and arylating agents.
Acylation involves the reaction with acyl halides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(4-methyl-6-nitroquinolin-2-yl)acetamide. wikipedia.org The presence of the electron-withdrawing nitro group at the 6-position can influence the reactivity of the amino group. In a related system, the acylation of 2-methyl-1,2,3,4-tetrahydroquinolines showed that an electron-withdrawing nitro group at the 6-position can increase the stereoselectivity of the acylation reaction.
Alkylation of the 2-amino group can be achieved using alkyl halides, such as methyl iodide. pearson.comresearchgate.neteuropeanscience.org This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the reactants, mono-, di-, or even quaternary ammonium (B1175870) salts can be formed. For example, exhaustive methylation with excess methyl iodide would lead to the formation of a quaternary ammonium salt.
Arylation introduces an aryl group onto the amino nitrogen. This can be accomplished through reactions with activated aryl halides or via metal-catalyzed cross-coupling reactions. For example, the reaction of a related compound, 6-methyl-2,4-dichloroquinoline, with p-toluidine (B81030) resulted in the formation of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, demonstrating an N-arylation process.
Table 1: Examples of Acylation, Alkylation, and Arylation Reactions on Aminoquinolines and Related Compounds
| Starting Material | Reagent | Product | Reaction Type |
| 2-Amino-6-methylpyrimidine | Alkyl halides (C4-C9) | N3-alkylated products | Alkylation |
| 2-Amino-4-methylquinoline | Acetic anhydride | 2-Acetamido-4-methylquinoline | Acylation |
| 6-Methyl-2,4-dichloroquinoline | p-Toluidine | 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | N-Arylation |
Diazotization and Coupling Reactions
The primary aromatic amine at the 2-position can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orglibretexts.org This process is known as diazotization. The resulting diazonium salt, 4-methyl-6-nitroquinolin-2-diazonium chloride, is a versatile intermediate.
The diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents onto the quinoline ring at the 2-position, which might be difficult to achieve by other means.
Furthermore, the diazonium salt can act as an electrophile in coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. For example, coupling with phenol (B47542) would yield an azo dye containing both the quinoline and phenol moieties.
Table 2: Examples of Diazotization and Subsequent Reactions
| Starting Amine | Reagents | Intermediate/Product | Reaction Type |
| Aniline | NaNO₂, HCl | Benzenediazonium chloride | Diazotization |
| Benzenediazonium chloride | CuCl | Chlorobenzene | Sandmeyer Reaction |
| Benzenediazonium chloride | CuBr | Bromobenzene | Sandmeyer Reaction |
| Benzenediazonium chloride | CuCN | Benzonitrile | Sandmeyer Reaction |
| Benzenediazonium chloride | Phenol, NaOH | 4-(Phenylazo)phenol | Azo Coupling |
Condensation Reactions with Carbonyl Compounds
The 2-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is a critical parameter to control for optimal imine formation.
For instance, the reaction of this compound with benzaldehyde (B42025) would produce the corresponding N-benzylidene-4-methyl-6-nitroquinolin-2-amine. These imine derivatives can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.
Reactions Involving the 6-Nitro Functional Group
The 6-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring system. It is also a site for specific chemical transformations.
Reduction to Amino and Other Nitrogen-Containing Groups
The nitro group at the 6-position can be readily reduced to a primary amino group, yielding 4-methylquinoline-2,6-diamine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. nih.govresearchgate.net This reduction is a crucial step in the synthesis of various biologically active quinoline derivatives, as the resulting amino group can be further functionalized.
Other reducing agents can also be employed to achieve this transformation, and under specific conditions, it is possible to obtain intermediate reduction products such as nitroso or hydroxylamino derivatives.
Table 3: Reduction of Nitroquinolines
| Starting Material | Reagents | Product | Yield |
| 8-tert-Butyl-2-methyl-5-nitroquinoline | SnCl₂, 6M HCl, MeOH | 8-tert-Butyl-2-methylquinolin-5-amine | 86% |
| 4-Chloro-8-nitroquinoline | SnCl₂, 6M HCl, MeOH | 4-Chloroquinolin-8-amine | 82% |
| 2-Nitrobenzaldehyde | Fe, AcOH | 2-Aminobenzaldehyde | High |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group at the 6-position activates the quinoline ring, particularly the positions ortho and para to the nitro group, towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.govmdpi.comlumenlearning.com While the target molecule itself does not have a leaving group at the positions activated by the 6-nitro group (positions 5 and 7), this reactivity becomes highly relevant if a suitable leaving group, such as a halogen, is present at these positions in a related derivative.
In such cases, a nucleophile can displace the leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.
Another related reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile can substitute a hydrogen atom on the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group. mdpi.com For instance, reactions of 6-nitroquinoline (B147349) with nucleophiles like potassium cyanide in the presence of other reagents have been shown to result in the substitution of the hydrogen at the 5-position. rsc.org
Chemical Reactivity and Derivatization Strategies for 4 Methyl 6 Nitroquinolin 2 Amine
The chemical reactivity of 4-methyl-6-nitroquinolin-2-amine is dictated by the interplay of its constituent functional groups: the quinoline (B57606) core, the activating amino group, the deactivating nitro group, and the reactive methyl group. These features provide multiple avenues for chemical modification and the synthesis of novel derivatives.
Mechanistic Investigations of Biological Interactions of 4 Methyl 6 Nitroquinolin 2 Amine and Its Derivatives in Vitro Focus
In Vitro Enzymatic Inhibition Studies
Detailed in vitro enzymatic inhibition studies for 4-methyl-6-nitroquinolin-2-amine, which would include kinetic analysis, specificity profiling, and the elucidation of molecular interaction mechanisms, are not available in the public domain.
There is currently no published research detailing the kinetic parameters of enzyme inhibition by this compound. Such an analysis would involve determining the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) to understand how the compound affects enzyme activity. Without experimental data, these values cannot be provided.
Information regarding the specificity and selectivity of this compound against panels of enzymes is not available. This type of profiling is crucial for identifying the specific enzymes targeted by the compound and for understanding its potential off-target effects.
The molecular mechanisms detailing how this compound interacts with any potential enzyme targets have not been elucidated in the available scientific literature. Such studies would typically involve techniques like X-ray crystallography or computational modeling to visualize and understand the binding at a molecular level.
Receptor Binding and Ligand-Target Interaction Assays
Similarly, comprehensive data from in vitro receptor binding and ligand-target interaction assays for this compound are not present in publicly accessible research.
There are no available studies that report the binding affinity of this compound to any specific receptors. Key metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) have not been determined for this compound.
Due to the lack of identified receptor targets and binding affinity data, the characterization of binding modes and any potential allosteric effects of this compound in vitro has not been reported.
Cellular Pathway Modulation Studies in vitro
To understand how a compound like this compound might affect cellular behavior, researchers would typically investigate its impact on various signaling pathways and regulatory processes within cells grown in a laboratory setting.
Analysis of Specific Biochemical Signaling Cascades
Initial studies would likely involve treating various cell lines with this compound and monitoring key biochemical signaling cascades that are fundamental to cell growth, survival, and stress responses. This is often accomplished using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs) to measure the phosphorylation status or total protein levels of key signaling proteins. For instance, researchers might examine well-established pathways such as:
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
PI3K/Akt/mTOR Pathway: A critical regulator of cell growth, metabolism, and survival.
NF-κB Pathway: Plays a central role in inflammatory and immune responses.
JAK/STAT Pathway: Important for cytokine signaling and immune cell function.
By observing changes in these pathways, scientists can begin to form hypotheses about the compound's mechanism of action.
Investigation of Gene Expression and Protein Regulation Changes in vitro
To gain a broader understanding of the cellular response to this compound, global changes in gene expression and protein levels would be analyzed.
Gene Expression Profiling: Techniques like quantitative polymerase chain reaction (qPCR) arrays or next-generation sequencing (NGS)-based RNA sequencing (RNA-Seq) would provide a comprehensive snapshot of which genes are turned on or off in response to the compound. This can reveal entire biological processes that are affected.
Proteomic Analysis: Methods such as mass spectrometry-based proteomics would be used to identify and quantify thousands of proteins in treated versus untreated cells. This provides a direct look at the changes in the cellular machinery and can uncover unexpected biological effects.
Target Identification and Validation Methodologies in vitro
A crucial step in understanding a compound's mechanism is to identify its direct molecular targets within the cell.
Chemical Proteomics Approaches
Chemical proteomics is a powerful tool for identifying the proteins that a small molecule interacts with. A common strategy involves synthesizing a derivative of this compound that includes a reactive group and a tag. This "bait" molecule is then introduced to cell lysates or living cells. The bait binds to its protein targets, and the tag allows for the subsequent isolation and identification of these proteins using mass spectrometry.
Affinity Chromatography Techniques
In this classical approach, this compound would be immobilized on a solid support, such as chromatography beads, creating an "affinity matrix." A cell lysate is then passed over this matrix. Proteins that bind to the compound will be retained on the beads, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.
Structure-Activity Relationship (SAR) Analysis from Mechanistic Data
Once initial biological activity and potential targets are identified for this compound, a structure-activity relationship (SAR) study would be initiated. This involves synthesizing and testing a series of structurally related derivatives. The goal is to understand how modifications to different parts of the molecule affect its biological activity.
For example, chemists might systematically alter the methyl group at position 4, the nitro group at position 6, or the amine group at position 2 of the quinoline (B57606) core. The resulting data would help to:
Identify the key chemical features required for biological activity.
Optimize the potency and selectivity of the compound.
Develop a more refined understanding of how the compound interacts with its molecular target(s).
The findings from these SAR studies are often compiled into tables to visualize the relationship between chemical structure and biological effect, guiding the design of more effective and specific molecules.
Advanced Analytical Methodologies for Research Applications of 4 Methyl 6 Nitroquinolin 2 Amine
Chromatographic Techniques for Separation and Purity Assessment
The separation and purity assessment of 4-methyl-6-nitroquinolin-2-amine would necessitate the development of specific chromatographic methods. However, no such validated methods are currently described in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
There is no published information on the development and validation of High-Performance Liquid Chromatography (HPLC) methods for this compound. The establishment of such a method would require systematic investigation into appropriate stationary phases, mobile phase compositions, and detection wavelengths to achieve adequate resolution and sensitivity for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
No studies detailing the analysis of this compound or its volatile derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) have been found in the available scientific literature. The suitability of this technique would depend on the volatility and thermal stability of the compound, which have not been reported.
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable for derivatives)
The application of Supercritical Fluid Chromatography (SFC) for chiral separations of any derivatives of this compound has not been reported. This technique would only be relevant if chiral derivatives were synthesized and their enantiomeric separation was required.
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as in vitro systems or reaction mixtures, would rely on the development of sensitive and specific hyphenated techniques. At present, no such methods have been published.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in in vitro systems
There is no available research on the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the metabolite profiling of this compound in any in vitro system. The development of such an assay would be a critical step in understanding its metabolic fate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrolysis Products or Reaction Mixtures
No literature exists on the analysis of pyrolysis products or reaction mixtures of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Such studies would be necessary to understand its decomposition pathways or to monitor its chemical transformations.
Quantitative Analytical Methods for Research Assays
The accurate quantification of this compound in various research applications is paramount for understanding its properties and potential applications. This is achieved through the use of robust analytical methodologies, primarily spectrophotometric and chromatographic techniques. These methods offer the sensitivity and selectivity required for precise measurement in complex matrices.
Spectrophotometric Quantification Methods
Spectrophotometry is a widely employed technique for the quantitative analysis of aromatic compounds, including quinoline (B57606) derivatives. This method is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. For nitroaromatic compounds, the presence of the nitro group and the aromatic ring system typically results in strong UV-Vis absorption bands.
While specific spectrophotometric data for this compound is not extensively documented in publicly available literature, the general approach for its quantification would involve identifying its wavelength of maximum absorbance (λmax). This is the wavelength at which the compound exhibits its strongest absorption, providing the highest sensitivity for analysis. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
In some cases, derivatization techniques may be employed to enhance the spectrophotometric signal and improve selectivity. For instance, the complexation of quinolone compounds with metal ions, such as Cu(II), has been shown to produce colored complexes that can be quantified at specific wavelengths, a method that has been successfully applied to other quinolone antibacterials. nih.gov
Table 1: Illustrative Spectrophotometric Data for Related Quinolone Compounds
The following table provides examples of spectrophotometric parameters for related 4-quinolone antibacterial agents, demonstrating the utility of this method for quantification. It is important to note that these values are for illustrative purposes and the specific parameters for this compound would need to be experimentally determined.
| Compound | Wavelength of Maximum Absorbance (λmax) (nm) | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Norfloxacin (as Cu(II) complex) | 337 | 15-80 | 1.0 | nih.gov |
| Ciprofloxacin (as Cu(II) complex) | 335 | 35-120 | 1.3 | nih.gov |
| Sparfloxacin (as Cu(II) complex) | 385 | 200-700 | 5.1 | nih.gov |
Chromatographic Quantification Techniques (e.g., Q-TOF LC-MS)
For more complex samples or when higher sensitivity and specificity are required, chromatographic techniques coupled with mass spectrometry are the methods of choice. Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a powerful analytical tool for the quantification and structural elucidation of a wide range of compounds, including quinoline derivatives. researchgate.netnih.govresearchgate.net
Q-TOF LC-MS combines the separation capabilities of liquid chromatography (LC) with the high-resolution and accurate mass measurement of a Q-TOF mass spectrometer. The LC component separates the target analyte from other components in the sample matrix based on its physicochemical properties. The eluting analyte is then ionized and introduced into the mass spectrometer. The Q-TOF analyzer provides high-resolution mass spectra, allowing for the determination of the elemental composition of the analyte and its fragments with a high degree of confidence.
In a typical quantitative Q-TOF LC-MS assay for this compound, a specific precursor ion (the molecular ion or a protonated/adducted form) would be selected in the first quadrupole. This ion would then be fragmented in a collision cell, and the resulting product ions would be analyzed by the TOF mass analyzer. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of specificity, as the detection is based on both the mass of the parent molecule and its characteristic fragmentation pattern.
Table 2: Hypothetical Q-TOF LC-MS Parameters for this compound
This table presents hypothetical mass-to-charge ratio (m/z) values for the precursor and potential product ions of this compound, based on its chemical structure and known fragmentation patterns of similar compounds. These values would need to be confirmed through experimental analysis.
| Parameter | Hypothetical Value (m/z) | Description |
| Precursor Ion [M+H]⁺ | 204.0717 | Protonated molecular ion of C10H9N3O2 |
| Product Ion 1 | 158.0760 | Loss of the nitro group (-NO2) |
| Product Ion 2 | 189.0482 | Loss of the methyl group (-CH3) |
| Product Ion 3 | 130.0549 | Fragmentation of the quinoline ring |
Future Directions and Emerging Research Opportunities for 4 Methyl 6 Nitroquinolin 2 Amine
Development of Novel and Efficient Synthetic Routes
While classical methods such as the Skraup-Doebner-Miller reaction provide foundational routes to quinoline (B57606) cores, future research must focus on developing more efficient, sustainable, and scalable synthetic pathways. nih.gov The synthesis of precursors like 2-methyl-6-nitroquinoline (B57331) has been shown to suffer from low yields, often around 20-47% using traditional cyclization reactions. nih.gov A significant opportunity lies in the exploration of novel catalytic systems. For instance, the use of silica-functionalized magnetite nanoparticles has been reported to double the reaction yield and reduce the reaction time for the synthesis of 2-methyl-6-nitroquinoline, a key intermediate. nih.gov Future work could adapt such nanomaterial-assisted catalysis for the direct and efficient synthesis of 4-methyl-6-nitroquinolin-2-amine, potentially improving atom economy and reducing waste.
Furthermore, the application of flow chemistry presents a compelling direction for optimizing reaction conditions, improving safety profiles for nitration reactions, and enabling high-throughput synthesis of analogue libraries. The development of C-H amination techniques could also provide more direct routes to introduce the 2-amine group, bypassing multi-step sequences.
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Classical (e.g., Skraup) | Well-established, readily available starting materials. | Harsh conditions, low yields, significant byproducts. | Optimization and milder condition development. |
| Nanocatalysis | Increased yield, shorter reaction times, catalyst reusability. nih.gov | Catalyst synthesis and stability can be complex. | Broadening substrate scope, application to multi-step synthesis. |
| Flow Chemistry | Precise control, enhanced safety, scalability, automation. | Higher initial equipment cost. | Integration of in-line purification and analysis. |
| Direct C-H Amination | High atom economy, simplifies synthetic routes. | Catalyst development, regioselectivity control. | Discovery of selective catalysts for the quinoline core. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov For this compound, these computational tools offer multifaceted opportunities. Generative AI models can be employed for de novo drug design, creating novel derivatives with optimized pharmacological profiles. By learning from vast datasets of known bioactive molecules, these algorithms can propose structures with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
In the realm of synthesis, ML algorithms can predict the outcomes of chemical reactions with increasing accuracy. This can significantly reduce the experimental burden of optimizing synthetic routes by identifying the most promising reaction conditions, catalysts, and solvents before any lab work is initiated. For a multi-step synthesis, AI can devise the most efficient pathway, accelerating the discovery and development of new analogues.
Advanced Theoretical Modeling for Predicting Complex Chemical and Biological Properties
Advanced computational chemistry offers a powerful lens through which to investigate the intrinsic properties of this compound at the molecular level. Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data. researchgate.net
Future research should leverage these methods to:
Predict Reactivity: Mapping the molecule's electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new derivatives. researchgate.net
Analyze Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the compound's stability, reactivity, and electronic properties. researchgate.net
Simulate Biological Interactions: Molecular docking and molecular dynamics simulations can predict how this compound and its analogues bind to specific protein targets, such as kinases or DNA. This can help elucidate its mechanism of action and guide the design of more potent and selective inhibitors.
Exploration of New Mechanistic Insights into Biological Interactions
The biological activity of nitro-aromatic compounds is often linked to the enzymatic reduction of the nitro group within cells. mdpi.comnih.gov This process can generate reactive intermediates, such as nitroso and hydroxylamine species, which can interact with various biomolecules. mdpi.com A critical future direction is to determine whether the bioactivity of this compound is dependent on this reductive activation. This can be investigated using metabolomic studies and by synthesizing derivatives where the nitro group is replaced with other substituents to perform detailed Structure-Activity Relationship (SAR) analyses.
Furthermore, identifying the specific molecular targets of this compound is paramount. Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, nih.gov future studies could employ chemoproteomics and thermal shift assays to screen for protein binding partners. Elucidating these interactions will be crucial for understanding its mechanism of action and potential therapeutic applications.
Potential Applications as Chemical Biology Probes
A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov If this compound or a rationally designed analogue demonstrates high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe.
The development process would involve:
Affinity and Selectivity Profiling: Rigorously testing the compound against a broad panel of related proteins (e.g., the human kinome) to confirm its selectivity.
Demonstrating Target Engagement: Using techniques like the cellular thermal shift assay (CETSA) to prove that the compound binds to its intended target in living cells. nih.gov
Synthesis of Functionalized Probes: Creating derivatives that incorporate tags (e.g., biotin for affinity purification or a fluorophore for imaging) without disrupting the core pharmacology. These tagged probes could then be used to pull down the target protein from cell lysates or visualize its subcellular localization.
Expansion into Materials Science and Optoelectronic Applications
While the primary focus on quinoline derivatives has been biological, their inherent electronic and photophysical properties warrant exploration in materials science. The quinoline ring is a conjugated aromatic system, and the presence of a strong electron-withdrawing group (-NO₂) and an electron-donating group (-NH₂) can create a "push-pull" electronic structure. This configuration can lead to interesting photophysical properties, such as fluorescence or phosphorescence. researchgate.net
Future research could investigate the potential of this compound and its derivatives in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Sensors: The fluorescence of the molecule could potentially be quenched or enhanced upon binding to specific metal ions or other analytes, forming the basis of a chemical sensor.
This exploratory research would involve a detailed characterization of the compound's photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-6-nitroquinoline |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) |
| trimethyl orthoformate |
| 2-nitroaniline |
| 4-chloro-8-nitroquinoline |
| 8-(tert-butyl)-2-methyl-5-nitroquinoline |
| 4-methoxyaniline |
| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |
| 6-methoxy-2-methyl-3,5-dinitro-N-phenylquinolin-4-amine |
| crotonaldehyde (B89634) |
| 4-nitroaniline |
| 2-tert-Butyl-6-methoxy-4-methyl-5-pentyloxy-8-nitroquinoline |
| 6-bromo-4-chloro-3-nitroquinoline |
| 2-(4-aminophenyl)-2-methylpropanenitrile |
| 2-amino-4-methyl-5-nitropyridine |
| 2-chloro-5-nitropyridine |
| N-phenylpiperazine |
| 2-amino-4-methylpyridine |
| 2-Methyl-8-nitroquinoline |
| 2,4,6-trinitrotoluene (TNT) |
| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one |
Q & A
What synthetic strategies are recommended for achieving high-purity 4-methyl-6-nitroquinolin-2-amine, and how can conflicting yield data be resolved?
Basic Research Question
The synthesis of this compound typically involves nitration of a precursor quinoline derivative followed by functionalization. Evidence from analogous compounds (e.g., triazine derivatives in ) suggests multi-step routes with yields ranging from 7% to 24%, influenced by substituent effects and reaction conditions. To resolve yield discrepancies:
- Optimize reaction parameters : Use controlled nitration conditions (e.g., mixed acid systems) to minimize side reactions.
- Purification : Employ column chromatography or recrystallization (as in ) to isolate the nitro-substituted product.
- Validation : Cross-reference yields with literature on structurally similar nitroquinolines (e.g., ).
How can structural ambiguities in spectroscopic data (e.g., NMR or X-ray crystallography) for this compound be resolved?
Advanced Research Question
Conflicting NMR assignments or crystallographic data may arise due to tautomerism or crystal packing effects. Methodological solutions include:
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, as demonstrated in triazine characterization .
- X-ray refinement : Apply SHELXL ( ) for high-resolution structural determination, particularly for nitro group orientation.
- Computational validation : Compare experimental data with DFT-calculated chemical shifts or crystal lattice energies.
What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The nitro group’s electron-withdrawing nature influences reactivity. Strategies include:
- 3D-QSAR modeling : Use methods similar to antileukemic triazine studies to correlate substituent positions with reactivity.
- Retrosynthetic analysis : Leverage AI-driven tools (e.g., retrosynthesis planners in ) to identify feasible reaction pathways.
- DFT calculations : Model transition states for nitration or amination steps to predict regioselectivity.
How should researchers design experiments to assess the biological activity of this compound while minimizing cytotoxicity?
Basic Research Question
While direct biological data for this compound is limited, analogous nitroquinolines (e.g., ) are studied for antimicrobial or anticancer properties. Experimental design considerations:
- Dose-response assays : Start with low concentrations (µM range) to screen for activity without inducing cytotoxicity.
- Control experiments : Compare with known nitroquinoline derivatives (e.g., ) to establish structure-activity relationships.
- Mechanistic studies : Use fluorescence labeling or isotopic tracing to track cellular uptake and metabolism.
What strategies improve crystallinity for X-ray diffraction studies of this compound?
Advanced Research Question
Nitro groups often hinder crystallization. Solutions include:
- Co-crystallization : Use solvent systems with hydrogen-bond donors (e.g., DMSO/water) to stabilize lattice packing.
- Derivatization : Introduce heavy atoms (e.g., bromine) via halogenation, as seen in related quinoline structures .
- Data refinement : Apply SHELXPRO ( ) for handling twinning or low-resolution data common in nitro-substituted crystals.
How can researchers address discrepancies in reported melting points or solubility data for this compound?
Basic Research Question
Variations in melting points (e.g., 149–218°C in ) may stem from impurities or polymorphs. Mitigation steps:
- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and purity.
- Solvent screening : Test solubility in polar (e.g., ethanol) vs. non-polar solvents, as in .
- Reproducibility : Adhere to standardized drying and storage protocols to prevent hydration/degradation.
What analytical techniques are critical for validating the nitro group’s presence and orientation in this compound?
Advanced Research Question
The nitro group’s electronic effects and spatial arrangement are pivotal for reactivity. Analytical approaches:
- IR spectroscopy : Confirm nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- X-ray photoelectron spectroscopy (XPS) : Quantify nitrogen oxidation states.
- Electron density maps : Use SHELXL-refined crystallographic data to visualize nitro group geometry .
How can researchers leverage computational tools to predict synthetic byproducts or degradation pathways for this compound?
Advanced Research Question
Predictive tools mitigate unanticipated side reactions:
- Pathway analysis : Use software like Reaxys or Pistachio () to model plausible degradation routes.
- Machine learning : Train models on nitroquinoline stability data to forecast hydrolytic or photolytic byproducts.
- LC-MS/MS : Validate predictions experimentally by tracking degradation in accelerated stability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
